

A Comparative Guide to the Structure Elucidation and Confirmation of (-)-Illisimonin A

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Compound of Interest

Compound Name: *Biondinin C*

Cat. No.: *B198517*

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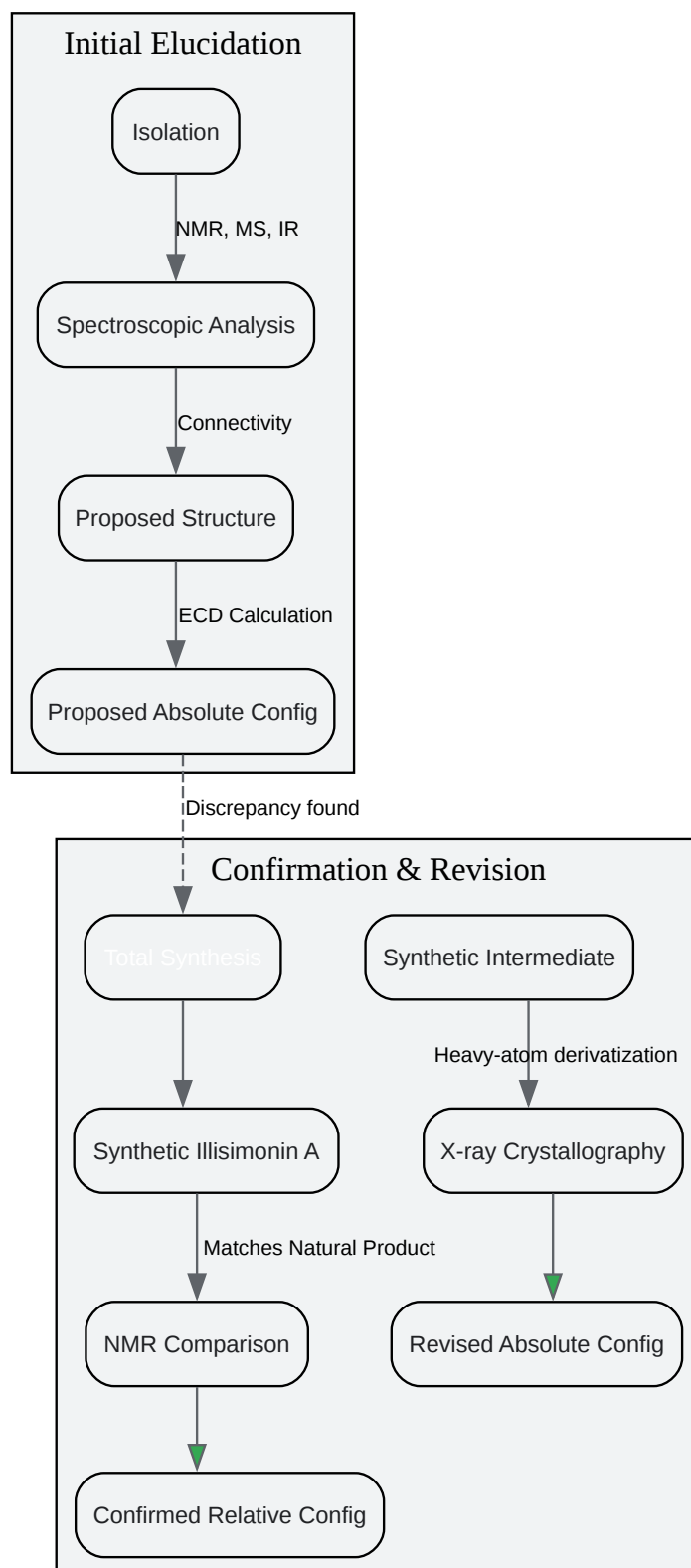
A Note to the Reader: Initial searches for "**Biondinin C**" did not yield sufficient scientific literature detailing its structure elucidation. To fulfill the request for a comprehensive comparison guide on structure determination, this document focuses on (-)-illisimonin A, a complex sesquiterpenoid isolated from *Illicium simonsii*. The journey of elucidating its structure, which involved a revision of its absolute configuration through total synthesis, provides an excellent case study for the methodologies employed in modern natural product chemistry.

(-)-Illisimonin A is a structurally intricate sesquiterpenoid isolated from the fruits of *Illicium simonsii*.^{[1][2][3]} It exhibits neuroprotective effects, making it a molecule of significant interest for drug development.^{[2][3]} However, its complex, caged pentacyclic scaffold, featuring a rare trans-pentalene motif and seven contiguous stereocenters, presented a formidable challenge for its initial structure elucidation and subsequent confirmation.

Initial Structure Proposal vs. Confirmed Structure

The initial structural assignment of (-)-illisimonin A was based on extensive spectroscopic analysis of the isolated natural product. The absolute configuration was proposed as 1R,4R,5R,6R,7S,9S,10S by comparing experimental and calculated electronic circular dichroism (ECD) spectra. However, the first total synthesis of illisimonin A by Rychnovsky and co-workers revealed a discrepancy, leading to a revision of the absolute configuration. The correct absolute configuration was determined to be 1S,4S,5S,6S,7R,9R,10R through X-ray crystallographic analysis of a heavy-atom derivative of a synthetic intermediate.

The workflow for the structure elucidation and confirmation can be visualized as follows:



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Figure 1: Workflow of Illisimonin A Structure Elucidation and Revision.

Spectroscopic Data Comparison

The confirmation of the relative configuration of illisimonin A was achieved by comparing the NMR spectra of the synthetic sample with that of the natural product. The identical chemical shifts and coupling patterns provided strong evidence for the correctness of the synthesized carbon skeleton and stereochemistry.

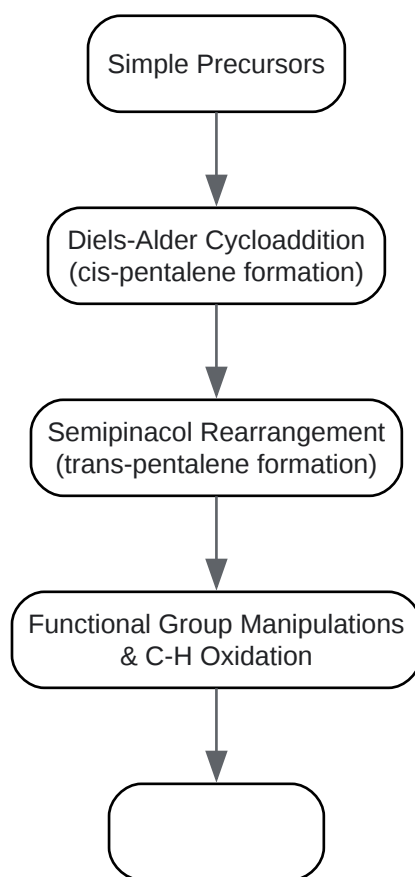
Position	^1H NMR (δ , ppm, CDCl_3)	^{13}C NMR (δ , ppm, CDCl_3)
1	-	78.4
2	2.26 (dd, $J = 13.5, 6.5$ Hz), 1.95 (dd, $J = 13.5, 2.0$ Hz)	39.5
3	4.60 (dd, $J = 6.5, 2.0$ Hz)	81.2
4	-	108.9
5	-	56.1
6	-	55.9
7	-	92.5
8	5.95 (d, $J = 6.0$ Hz), 5.83 (d, $J = 6.0$ Hz)	138.8, 134.9
9	-	51.2
10	-	88.1
11	3.98 (s)	71.9
12	1.15 (s)	21.4
13	1.05 (s)	15.7
14	1.25 (s)	24.3
15	1.83 (s)	18.2

Table 1: ^1H and ^{13}C NMR data for synthetic (\pm)-illisimonin A, which matched the data reported for the natural product.

Confirmation through Total Synthesis

The total synthesis of (-)-illisimonin A was instrumental not only in confirming its relative stereochemistry but also in revising its absolute configuration. A key strategic element in the synthesis by Rychnovsky's group was a type-3 semipinacol rearrangement to construct the strained trans-pentalene core.

The general synthetic approach is outlined below:



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References

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